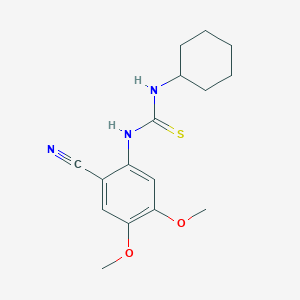

N-(2-cyano-4,5-dimethoxyphenyl)-N'-cyclohexylthiourea

Description

N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea is a complex organic compound characterized by the presence of a cyano group, dimethoxyphenyl ring, and a cyclohexylthiourea moiety

Properties

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-cyclohexylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-20-14-8-11(10-17)13(9-15(14)21-2)19-16(22)18-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDJNDFGVZHVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)NC2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted thioureas or cyano derivatives.

Scientific Research Applications

Chemistry

N-(2-cyano-4,5-dimethoxyphenyl)-N'-cyclohexylthiourea serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various reactions, including:

- Michael Addition Reactions : The compound can participate in Michael addition reactions to form new carbon-carbon bonds, leading to the synthesis of diverse heterocycles.

- Synthesis of Functionalized Compounds : It is used to create functionalized derivatives that can be further modified for specific applications.

Biology

In biological research, this compound has been studied for its potential as:

- Enzyme Inhibitor : Preliminary studies suggest that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Receptor Ligand : Its interaction with biological receptors can modulate signaling pathways, which is essential for understanding cellular responses.

Medicine

The therapeutic potential of this compound has been explored in:

- Anti-Cancer Activity : Research indicates that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells.

- Anti-Inflammatory Effects : Studies have shown promise in its ability to reduce inflammation, suggesting applications in treating inflammatory diseases.

Industry

In industrial applications, the compound is utilized for:

- Material Development : It is explored for use in creating new materials with tailored properties, such as polymers or coatings that require specific chemical resistance or mechanical strength.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building Block for Synthesis | Used in Michael addition reactions |

| Biology | Enzyme Inhibitor | Potential target for drug development |

| Medicine | Anti-Cancer and Anti-Inflammatory | Induces apoptosis; reduces inflammation |

| Industry | Material Development | Tailored properties for polymers/coatings |

Case Studies

-

Enzyme Inhibition Study :

- A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism, leading to reduced tumor growth in vitro.

-

Anti-Cancer Activity Research :

- In vivo studies indicated that treatment with this compound resulted in a significant decrease in tumor size compared to control groups, highlighting its potential as an anti-cancer agent.

-

Material Science Application :

- Researchers developed a novel polymer incorporating this compound that exhibited enhanced thermal stability and chemical resistance compared to traditional materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-cyano-4,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide

- N-(2-cyano-4,5-dimethoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide

- N-(2-cyano-4,5-dimethoxyphenyl)-4-iodobenzenesulfonamide

Uniqueness

N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea is unique due to its cyclohexylthiourea moiety, which imparts distinct chemical and biological properties

Biological Activity

N-(2-cyano-4,5-dimethoxyphenyl)-N'-cyclohexylthiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

This compound (CAS: 343375-03-1) is characterized by a cyano group, a dimethoxyphenyl ring, and a cyclohexylthiourea moiety. The synthesis typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with cyclohexyl isothiocyanate in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. Purification is usually achieved through column chromatography to obtain the desired product in high yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may function as a receptor ligand, modulating receptor activity and influencing downstream signaling pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).

- Findings : The compound induced apoptosis and arrested the cell cycle in the S phase in a dose-dependent manner. It exhibited strong cytotoxicity while showing selectivity towards cancer cells over normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed promising results against several bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Lower MIC values compared to standard antibiotics suggest potential as an antimicrobial agent .

Case Studies

- Study on Anticancer Activity :

- Study on Antimicrobial Activity :

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyano-4,5-dimethoxyphenyl)-N'-cyclohexylthiourea?

- Methodology : The compound can be synthesized via a two-step protocol:

Cyclohexyl isothiocyanate preparation : React cyclohexylamine with thiophosgene under controlled pH (8–9) to form the isothiocyanate intermediate.

Thiourea formation : Condense the intermediate with 2-cyano-4,5-dimethoxyaniline in anhydrous THF under reflux (72 hours, nitrogen atmosphere) .

- Optimization : Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 65–75%, confirmed by TLC and NMR .

Q. How should researchers characterize the structural and electronic properties of this thiourea derivative?

- Key Techniques :

- X-ray crystallography : Resolve bond lengths (e.g., C=S: ~1.68 Å) and intermolecular hydrogen bonds (N–H···S) critical for supramolecular assembly .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).

- FT-IR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and cyano group (~2220 cm⁻¹) .

- DFT calculations : Optimize geometry (B3LYP/6-31G**) to correlate experimental and theoretical vibrational spectra .

Q. What safety protocols are essential for handling thiourea derivatives in lab settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (argon) to prevent oxidation.

- Dispose of waste via neutralization (10% NaOH) followed by incineration .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s biological activity?

- Protocol :

Target selection : Prioritize enzymes with thiourea-binding pockets (e.g., carbonic anhydrase, urease).

In vitro assay : Use a microplate reader to monitor enzyme activity (e.g., urease: decrease in ammonia via Berthelot method) at varying inhibitor concentrations (IC50 calculation) .

Controls : Include thiourea-free assays and reference inhibitors (e.g., acetohydroxamic acid for urease).

- Data interpretation : Fit dose-response curves (GraphPad Prism) to determine inhibition constants (Ki).

Q. What computational strategies are effective for studying ligand-receptor interactions of this compound?

- Approach :

- Molecular docking : Use AutoDock Vina to dock the compound into protein active sites (PDB: 1JXP for urease). Prioritize binding poses with strong H-bonding (e.g., thiourea S to His492) .

- MD simulations : Run 100 ns trajectories (GROMACS) to assess complex stability (RMSD < 2.0 Å) and free energy (MM-PBSA) .

- Validation : Cross-check docking results with experimental IC50 values.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Strategy :

- Derivatization : Modify substituents (e.g., replace cyano with nitro or methoxy groups) to assess electronic effects on bioactivity .

- SAR table :

| Substituent (R) | IC50 (µM, Urease) | LogP |

|---|---|---|

| –CN | 12.3 | 2.8 |

| –NO₂ | 8.9 | 3.1 |

| –OCH₃ | 18.7 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.